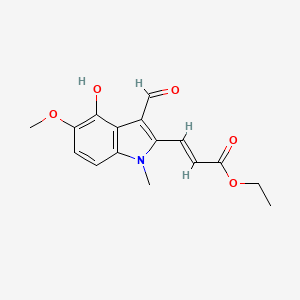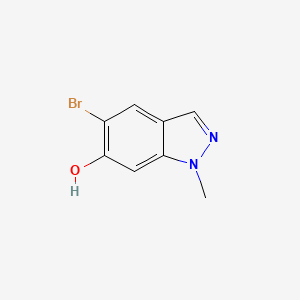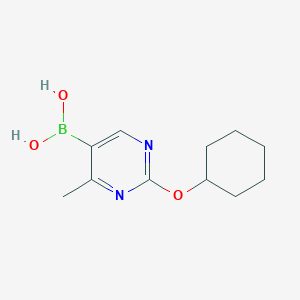
(2-(Cyclohexyloxy)-4-methylpyrimidin-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Cyclohexyloxy)-4-methylpyrimidin-5-yl)boronic acid: is an organoboron compound that has garnered interest in various fields of scientific research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a cyclohexyloxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Cyclohexyloxy)-4-methylpyrimidin-5-yl)boronic acid typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors such as 2-chloro-4-methylpyrimidine and cyclohexanol in the presence of a base like potassium carbonate.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a palladium-catalyzed Suzuki-Miyaura coupling reaction. This involves the reaction of the pyrimidine derivative with a boronic acid reagent under mild conditions, typically using a palladium catalyst and a base such as sodium carbonate in an aqueous or organic solvent.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2-(Cyclohexyloxy)-4-methylpyrimidin-5-yl)boronic acid can undergo oxidation reactions to form corresponding boronic esters or borates.
Reduction: The compound can be reduced to form boron-containing alcohols or other reduced derivatives.
Substitution: The boronic acid group can participate in substitution reactions, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts, bases like sodium carbonate, and solvents such as ethanol or water are commonly employed.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boron-containing alcohols.
Substitution: Various carbon-carbon bonded products depending on the electrophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: (2-(Cyclohexyloxy)-4-methylpyrimidin-5-yl)boronic acid is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology:
Bioconjugation: The compound can be used to attach boronic acid groups to biomolecules, facilitating the study of biological processes and the development of bioconjugates.
Medicine:
Drug Development: The unique structure of this compound makes it a potential candidate for the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Industry:
Material Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-containing structures.
Mechanism of Action
The mechanism of action of (2-(Cyclohexyloxy)-4-methylpyrimidin-5-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor modulation. The pyrimidine ring can interact with various biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
- (2-(Cyclohexyloxy)-4-methylpyrimidin-5-yl)boronic acid
- 2,5-Disubstituted Pyrimidines: These compounds share a similar pyrimidine core but differ in the substituents attached to the ring.
- Pyrrole-3-carboxylic Acid Derivatives: These compounds have a similar boronic acid group but differ in the heterocyclic ring structure.
Uniqueness:
- Functional Group Combination: The combination of a cyclohexyloxy group, a methyl group, and a boronic acid group on the pyrimidine ring is unique to this compound, imparting distinct reactivity and potential applications.
- Versatility: The compound’s ability to participate in various chemical reactions and its potential applications in multiple fields make it a versatile and valuable compound in scientific research.
Properties
Molecular Formula |
C11H17BN2O3 |
|---|---|
Molecular Weight |
236.08 g/mol |
IUPAC Name |
(2-cyclohexyloxy-4-methylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C11H17BN2O3/c1-8-10(12(15)16)7-13-11(14-8)17-9-5-3-2-4-6-9/h7,9,15-16H,2-6H2,1H3 |
InChI Key |
STJAYIPMUAOTFU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1C)OC2CCCCC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


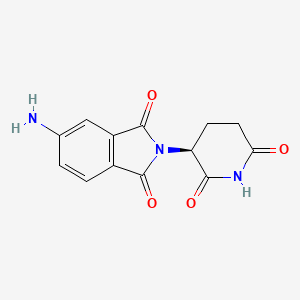
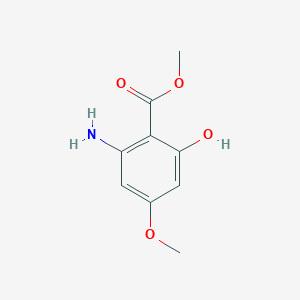
![Imidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B12968190.png)
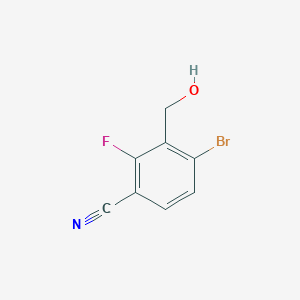
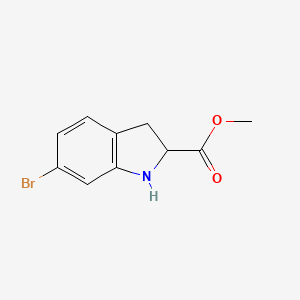
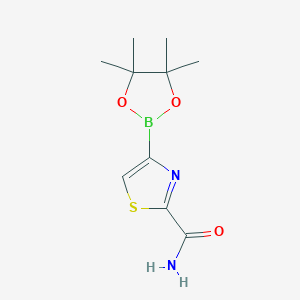
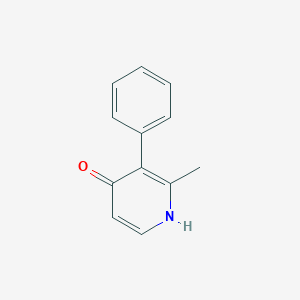

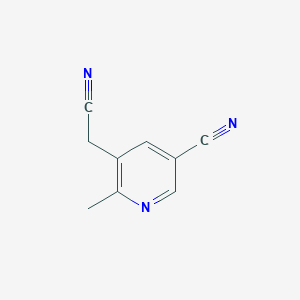
![2-Iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B12968225.png)
